molecular formula C19H18O2 B5872746 4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one

Cat. No.: B5872746
M. Wt: 278.3 g/mol
InChI Key: OGIISMMNKAIIKZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can also be employed to construct the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a butan-2-one moiety enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1-benzofuran-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-13-8-10-17-16(12-13)19(15-6-4-3-5-7-15)18(21-17)11-9-14(2)20/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIISMMNKAIIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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